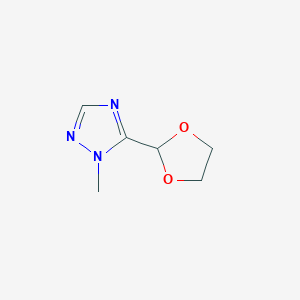
(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide, also known as DMDA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a chiral building block that can be used in the synthesis of various drugs and biologically active molecules.
Mecanismo De Acción
The mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is not well understood. However, it is believed that (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide acts as a chiral auxiliary in various chemical reactions, allowing for the selective formation of one enantiomer over the other. (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide can also act as a ligand for metal catalysts, which can enhance the selectivity and efficiency of certain chemical reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide. However, it has been reported that (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is non-toxic and non-carcinogenic. (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide has also been shown to have low acute toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide in lab experiments is its high chiral purity, which allows for the selective formation of one enantiomer over the other. (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is also a versatile chiral building block that can be used in various chemical reactions. However, one limitation of using (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide in scientific research. One direction is the development of new synthetic methods for (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide that are more efficient and cost-effective. Another direction is the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide in the synthesis of new drugs and biologically active molecules. Additionally, the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide in chiral separation techniques may lead to the development of new methods for obtaining pure enantiomers.
Métodos De Síntesis
The synthesis of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide can be achieved through a multistep process starting from commercially available starting materials. The first step involves the protection of the aldehyde group in 2,2-dimethyl-1,3-propanediol with ethylene glycol to form a ketal. The ketal is then oxidized with chromium trioxide to form the corresponding carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride. Finally, the acid chloride is reacted with acetamide to form (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide.
Aplicaciones Científicas De Investigación
(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide has been used in various scientific research applications, including organic synthesis, drug discovery, and chiral separation. (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is a versatile chiral building block that can be used in the synthesis of various drugs and biologically active molecules. For example, (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide has been used in the synthesis of the antitumor drug Taxol and the antiviral drug Tamiflu. (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide has also been used in the chiral separation of racemic mixtures, which is important in the pharmaceutical industry to obtain pure enantiomers.
Propiedades
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2)10-4-5(11-7)3-6(8)9/h5H,3-4H2,1-2H3,(H2,8,9)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKGYPMMTGPUCJ-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370025 |
Source


|
| Record name | ST50824729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185996-33-2 |
Source


|
| Record name | ST50824729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)

![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)



![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)





